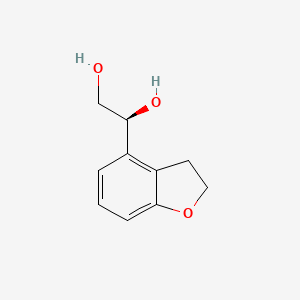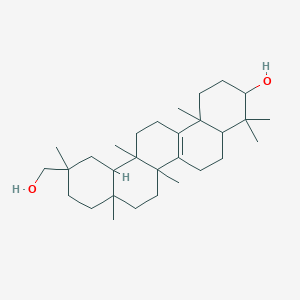
(S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol is a chiral organic compound featuring a benzofuran ring fused with an ethane-1,2-diol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzofuran derivatives.
Key Steps:
Reaction Conditions:
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol may involve:
Continuous Flow Synthesis: Enhances efficiency and scalability.
Biocatalysis: Utilizes enzymes to achieve high enantioselectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, tetrahydrofuran, methanol.
Major Products
Oxidation: Formation of benzofuran-4-carboxaldehyde.
Reduction: Formation of 2,3-dihydrobenzofuran-4-ylmethanol.
Substitution: Formation of derivatives with functional groups like halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and natural products.
Chiral Catalysts: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biomarker Development: Used in the development of diagnostic tools.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Utilized in the development of polymers and advanced materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which (S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of signaling pathways such as the MAPK/ERK pathway.
Interactions: Formation of hydrogen bonds and hydrophobic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol: The enantiomer of the compound with different biological activity.
4-Hydroxy-2,3-dihydrobenzofuran: Lacks the ethane-1,2-diol moiety.
Benzofuran-4-carboxylic acid: Contains a carboxylic acid group instead of the diol.
Uniqueness
Chirality: The (S)-enantiomer exhibits unique biological activity compared to the ®-enantiomer.
Functional Groups: The presence of both a benzofuran ring and an ethane-1,2-diol moiety provides distinct reactivity and interaction profiles.
Eigenschaften
CAS-Nummer |
256472-68-1 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(1S)-1-(2,3-dihydro-1-benzofuran-4-yl)ethane-1,2-diol |
InChI |
InChI=1S/C10H12O3/c11-6-9(12)7-2-1-3-10-8(7)4-5-13-10/h1-3,9,11-12H,4-6H2/t9-/m1/s1 |
InChI-Schlüssel |
GISHMZNHTLGCGK-SECBINFHSA-N |
Isomerische SMILES |
C1COC2=CC=CC(=C21)[C@@H](CO)O |
Kanonische SMILES |
C1COC2=CC=CC(=C21)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)





![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)
![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)

![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
![Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12100394.png)
